9-Hydroxyiminofluorene-2,7-disulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
9-hydroxyiminofluorene-2,7-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S2/c14-22(18,19)7-1-3-9-10-4-2-8(23(15,20)21)6-12(10)13(16-17)11(9)5-7/h1-6,17H,(H2,14,18,19)(H2,15,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUWIESHYVTZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=NO)C3=C2C=CC(=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328158 | |
| Record name | 9-hydroxyiminofluorene-2,7-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645376 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321685-35-2 | |
| Record name | 9-hydroxyiminofluorene-2,7-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 9 Hydroxyiminofluorene 2,7 Disulfonamide
Precursor Synthesis and Functional Group Derivatization Routes
A plausible and widely referenced route for functionalizing fluorene (B118485) at the 2 and 7 positions is through electrophilic sulfonation.
Disulfonation of Fluorene: The process begins with the disulfonation of fluorene. By treating fluorene with concentrated sulfuric acid (H₂SO₄), sulfonic acid groups (–SO₃H) are introduced onto the aromatic rings, yielding fluorene-2,7-disulfonic acid. guidechem.com
Oxidation to Fluorenone: The methylene (B1212753) bridge at position 9 is then oxidized to a carbonyl group. This transformation converts the fluorene skeleton into a 9-fluorenone (B1672902) core. Various oxidizing agents can be employed for this step. The resulting intermediate is 9-fluorenone-2,7-disulfonic acid. google.com
Conversion to Disulfonyl Chloride: The sulfonic acid groups are not typically converted directly to sulfonamides. A more reactive intermediate is required. Treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H) converts the disulfonic acid into the highly reactive 9-oxo-9H-fluorene-2,7-disulfonyl dichloride. manchesterorganics.com This key intermediate, with the CAS number 13354-21-7, is the direct precursor to the sulfonamide groups.
Ammonolysis to Disulfonamide: The disulfonyl chloride is then reacted with aqueous or anhydrous ammonia (B1221849) (NH₃). The nitrogen atom of ammonia acts as a nucleophile, displacing the chloride ions to form the stable sulfonamide linkages, resulting in 9-fluorenone-2,7-disulfonamide.
Oximation of the Ketone: In the final step, the ketone group at the 9-position is converted to an oxime. This is achieved by reacting 9-fluorenone-2,7-disulfonamide with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt, yielding the target compound, 9-Hydroxyiminofluorene-2,7-disulfonamide. ontosight.ai
The table below summarizes the key intermediates in this synthetic pathway.
Table 1: Key Intermediates in the Synthesis of this compound
| Intermediate Name | Molecular Formula | Key Functional Groups |
|---|---|---|
| Fluorene | C₁₃H₁₀ | Methylene Bridge |
| Fluorene-2,7-disulfonic acid | C₁₃H₁₀O₆S₂ | Sulfonic Acid |
| 9-Fluorenone-2,7-disulfonic acid | C₁₃H₈O₇S₂ | Ketone, Sulfonic Acid |
| 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride | C₁₃H₆Cl₂O₅S₂ | Ketone, Sulfonyl Chloride |
| 9-Fluorenone-2,7-disulfonamide | C₁₃H₁₀N₂O₅S₂ | Ketone, Sulfonamide |
| This compound | C₁₃H₁₁N₃O₅S₂ | Oxime, Sulfonamide |
Novel Synthetic Approaches and Reaction Optimization for Efficiency
While the classical route is robust, modern synthetic chemistry focuses on improving efficiency, yield, and environmental safety. For the synthesis of this compound and its precursors, optimization can be targeted at several steps.
One area of optimization involves the choice of chlorinating agent for creating the sulfonyl chloride intermediate. Using sulfuryl chloride (SO₂Cl₂) in place of more traditional reagents can offer milder reaction conditions and improved yields, as has been demonstrated in the synthesis of related chlorinated fluorene derivatives like 2,7-dichlorofluorene. google.comquickcompany.in
Another approach involves streamlining the process, potentially through one-pot or tandem reactions that minimize the need for isolating and purifying every intermediate. For instance, developing a process where the oxidation of fluorene and its subsequent functionalization occur in a single reaction vessel could significantly reduce solvent waste and production time. A patent for the synthesis of 9-fluorenone describes a high-yield process using dimethyl sulfoxide (B87167) (DMSO) as both a solvent and an oxidant, with reaction conditions that are gentle and effective. google.com Applying similar principles could enhance the efficiency of producing the 9-fluorenone core of the target molecule.
Synthesis of Analogues and Derivatives with Varied Substitutions
The core structure of this compound allows for extensive modification to generate a library of related compounds for further research. These modifications can be broadly categorized into substitutions on the sulfonamide nitrogens and alterations to the fluorene or oxime structures.
N-Substituted Sulfonamide Derivatives
The primary sulfonamide groups (–SO₂NH₂) are prime targets for derivatization. By reacting the key intermediate, 9-oxo-9H-fluorene-2,7-disulfonyl dichloride, with primary (RNH₂) or secondary amines (R₂NH) instead of ammonia, a wide array of N-substituted and N,N-disubstituted sulfonamide derivatives can be synthesized. This approach allows for the introduction of various functional groups, such as alkyl chains, aryl rings, or heterocyclic systems, onto the sulfonamide nitrogen atoms. Such modifications can systematically alter the compound's physicochemical properties.
The table below illustrates a selection of potential N-substituted derivatives that could be synthesized using this method.
Table 2: Examples of Potential N-Substituted Sulfonamide Derivatives
| Reactant Amine | R Group (Substitution) | Resulting Derivative Name |
|---|---|---|
| Methylamine (CH₃NH₂) | Methyl | 9-Hydroxyimino-N²,N⁷-dimethylfluorene-2,7-disulfonamide |
| Diethylamine ((C₂H₅)₂NH) | Diethyl | 9-Hydroxyimino-N²,N²,N⁷,N⁷-tetraethylfluorene-2,7-disulfonamide |
| Aniline (C₆H₅NH₂) | Phenyl | 9-Hydroxyimino-N²,N⁷-diphenylfluorene-2,7-disulfonamide |
| Morpholine (C₄H₉NO) | Morpholinyl | 2,7-Bis(morpholinosulfonyl)-9-hydroxyiminofluorene |
Modifications of the Fluorene and Oxime Moieties
The fluorene backbone itself can be modified to create further analogues. Electrophilic substitution reactions can introduce additional functional groups, such as nitro or halogen groups, onto the aromatic rings. For example, methods for the synthesis of 2,7-diaryl substituted fluorenes via Suzuki-Miyaura cross-coupling reactions have been developed, showcasing a powerful tool for adding complex aryl groups to the fluorene core. researchgate.net
The oxime functionality can also be a point of derivatization. For instance, O-aryl-carbamoyl-oxymino-fluorene derivatives have been synthesized by reacting a 9-fluorenone oxime with various isocyanates. nih.gov This reaction converts the oxime's hydroxyl group into a carbamate (B1207046) ester, fundamentally altering the moiety's electronic and steric properties.
Scale-Up Considerations for Research Applications
Transitioning the synthesis of this compound from a laboratory benchtop to a larger scale for extensive research requires careful consideration of several factors.
Reagent Selection: The cost and hazard profile of reagents become critical at larger scales. For example, while potent, reagents like chlorosulfonic acid are highly corrosive and require specialized handling equipment. Exploring safer, more manageable alternatives is a key consideration.
Purification Strategy: On a small scale, purification is often achieved using column chromatography. However, this method is time-consuming and solvent-intensive, making it impractical for large quantities. Developing robust crystallization procedures for each key intermediate is essential for efficient and scalable purification.
Thermal Management: Many of the synthetic steps, particularly sulfonation and chlorination, are highly exothermic. Effective heat management through the use of jacketed reactors and controlled reagent addition rates is crucial to prevent runaway reactions and ensure product consistency.
Process Safety: Handling reagents like thionyl chloride, sulfuryl chloride, and ammonia on a large scale necessitates strict safety protocols, including closed systems and appropriate off-gas scrubbing, to protect personnel and the environment.
By addressing these challenges, the synthesis can be reliably scaled to produce the quantities of this compound and its derivatives needed for comprehensive research applications.
Chemical Reactivity and Reaction Mechanisms of 9 Hydroxyiminofluorene 2,7 Disulfonamide
Reactivity of the Hydroxyimino Group
The hydroxyimino group (-C=N-OH), also known as an oxime, is a versatile functional group that can undergo various reactions, including rearrangements, reductions, and alkylations.
One of the most characteristic reactions of ketoximes is the Beckmann rearrangement , an acid-catalyzed conversion into amides. organic-chemistry.orgmasterorganicchemistry.comillinois.edudntb.gov.ua In the case of 9-Hydroxyiminofluorene-2,7-disulfonamide, treatment with an acidic catalyst such as sulfuric acid or phosphorus pentachloride would likely induce rearrangement to a lactam. The reaction is envisioned to proceed through protonation of the oxime hydroxyl group, followed by a concerted migration of the group anti-periplanar to the departing water molecule. organic-chemistry.orgmasterorganicchemistry.com
The hydroxyimino group can also be reduced to an amine. Common reducing agents for this transformation include sodium borohydride (B1222165), lithium aluminum hydride, or catalytic hydrogenation. For instance, the reduction of 9-fluorenone (B1672902) to fluorenol using sodium borohydride is a well-established reaction. bu.eduyoutube.comyoutube.com Similarly, the oxime of 9-fluorenone can be reduced to the corresponding amine.
Furthermore, the oxygen atom of the hydroxyimino group is nucleophilic and can undergo O-alkylation or O-arylation . organic-chemistry.org Reaction with alkyl halides in the presence of a base would yield the corresponding O-alkyl oxime ethers.
| Reaction | Reagents and Conditions | Expected Product |
| Beckmann Rearrangement | H₂SO₄, heat | Lactam derivative |
| Reduction | NaBH₄, Methanol | 9-Aminofluorene-2,7-disulfonamide |
| O-Alkylation | Alkyl halide, Base (e.g., NaH) | O-Alkyl oxime ether derivative |
Transformations of the Sulfonamide Moieties
The sulfonamide groups (-SO₂NH₂) are generally stable but can undergo transformations under specific conditions. One of the primary reactions of aromatic sulfonamides is hydrolysis , which cleaves the sulfur-nitrogen bond to yield a sulfonic acid and an amine. This reaction can be catalyzed by either acid or base, although it often requires harsh conditions. acs.orgnih.govresearchgate.net The mechanism of hydrolysis can involve nucleophilic attack on the sulfur atom. nih.gov
The nitrogen atom of the sulfonamide can also participate in nucleophilic substitution reactions . For instance, it can be alkylated, although this is generally less facile than the alkylation of amines. Additionally, the sulfonamide group can influence the reactivity of the fluorene (B118485) ring, acting as a meta-director in electrophilic aromatic substitution reactions due to its electron-withdrawing nature.
Recent research has also explored the metabolic hydrolysis of aryl sulfonamides, which can be facilitated by enzymes and involve nucleophilic addition of glutathione. domainex.co.uk While not a standard laboratory transformation, it highlights a potential reactivity pathway in biological systems.
| Reaction | Reagents and Conditions | Expected Product |
| Acid-catalyzed Hydrolysis | Strong acid (e.g., HCl), heat | 9-Hydroxyiminofluorene-2,7-disulfonic acid and ammonia (B1221849) |
| Base-catalyzed Hydrolysis | Strong base (e.g., NaOH), heat | Disodium salt of 9-Hydroxyiminofluorene-2,7-disulfonic acid and ammonia |
| N-Alkylation | Alkyl halide, Strong base | N-Alkylsulfonamide derivative |
Reactivity of the Fluorene Core and Substitutions
Conversely, the electron-deficient nature of the fluorene core, enhanced by the two sulfonamide groups, makes it susceptible to nucleophilic aromatic substitution (SNA_r). acs.orgmasterorganicchemistry.com A strong nucleophile could potentially displace a suitable leaving group on the aromatic ring, although the sulfonamide group itself is not a typical leaving group under these conditions. Research on fluoroarenes has shown that electron-withdrawing groups facilitate nucleophilic substitution. acs.orgmasterorganicchemistry.com
The methylene (B1212753) bridge at the 9-position is a site of particular reactivity in fluorene itself, readily undergoing deprotonation to form a stable anion. However, in this compound, this position is already functionalized.
| Reaction Type | Position of Substitution | Influencing Factors |
| Electrophilic Aromatic Substitution | Positions 4 and 5 | Deactivating and meta-directing effect of sulfonamide groups |
| Nucleophilic Aromatic Substitution | Activated positions | Presence of strong electron-withdrawing groups and a good leaving group |
Mechanistic Investigations of Key Chemical Transformations
While specific mechanistic studies on this compound are not extensively documented in the literature, the mechanisms of its key potential transformations can be inferred from studies on related compounds.
The Beckmann rearrangement of oximes is a well-studied reaction. organic-chemistry.orgmasterorganicchemistry.comillinois.eduacs.org The mechanism involves the protonation of the hydroxyl group, which then departs as water, followed by a 1,2-shift of the group anti to the departing water molecule to a nitrogen atom, forming a nitrilium ion intermediate. This intermediate is then attacked by water to yield the amide after tautomerization. The stereospecificity of the rearrangement is a key feature, with the migrating group being the one trans to the hydroxyl group. illinois.edu
The mechanism of hydrolysis of aromatic sulfonamides can proceed through different pathways depending on the conditions. nih.gov Under acidic conditions, the sulfonamide nitrogen is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis, the nitrogen is deprotonated, and the resulting anion can undergo cleavage, or a direct nucleophilic attack by hydroxide (B78521) on the sulfur atom can occur. Intramolecular catalysis can also play a role if a suitable nucleophilic group is present in the vicinity of the sulfonamide. acs.org
Mechanistic studies of electrophilic aromatic substitution on deactivated aromatic rings, such as those bearing sulfonamide groups, show that the reaction proceeds via a standard arenium ion intermediate (also known as a sigma complex). masterorganicchemistry.comorganicchemistrytutor.com The electron-withdrawing sulfonamide groups destabilize the positive charge of the arenium ion, thus slowing down the reaction rate. The meta-directing effect arises from the fact that the positive charge in the arenium ion intermediates for ortho and para attack can be placed adjacent to the electron-withdrawing group, which is highly unfavorable.
Spectroscopic and Advanced Analytical Characterization of 9 Hydroxyiminofluorene 2,7 Disulfonamide and Its Derivatives
Spectroscopic Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic methods provide fundamental insights into the molecular structure of 9-Hydroxyiminofluorene-2,7-disulfonamide by probing the electronic and vibrational energy levels of its constituent atoms and bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton spectrum is expected to be complex due to the disubstitution pattern. The aromatic region (typically 7.0-9.0 ppm for PAHs) would show a set of signals corresponding to the six protons on the fluorene (B118485) core. nih.gov The protons at positions 1 and 8 would likely appear as doublets, coupled to the protons at positions 2 and 7 (which are substituted). The protons at positions 3, 4, 5, and 6 would form a more complex system of multiplets. The sulfonamide (–SO2NH2) protons would appear as a broad singlet, typically downfield, and its chemical shift could be sensitive to solvent and concentration. The oxime hydroxyl (–OH) proton would also present as a singlet, with its position being highly variable depending on hydrogen bonding.
13C NMR: The carbon spectrum for the parent 9-fluorenone (B1672902) oxime shows multiple signals for the aromatic carbons. spectrabase.comnih.gov For the disulfonamide derivative, 13 distinct carbon signals are expected. The carbon atom at C9, bearing the oxime group, would be significantly shifted downfield. The carbons directly attached to the electron-withdrawing sulfonamide groups (C2 and C7) would also experience a downfield shift compared to the unsubstituted fluorene. The remaining aromatic carbons would appear in the typical range of 120-150 ppm. researchgate.net
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| H1, H8 | ~8.0 - 8.2 (d) | C1, C8: ~120-125 |
| H3, H6 | ~7.8 - 8.0 (d) | C2, C7: ~140-145 |
| H4, H5 | ~7.5 - 7.7 (dd) | C3, C6: ~122-127 |
| -SO2NH2 | ~7.0 - 7.5 (s, broad) | C4, C5: ~128-132 |
| =N-OH | ~10.0 - 12.0 (s, broad) | C9: ~150-155 |
| - | - | Quaternary Carbons: ~135-145 |
Note: These are estimated values based on analogous structures and substituent effects. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be a composite of the vibrations from the fluorene skeleton, the oxime, and the sulfonamide groups.
Key expected absorption bands include:
O-H Stretch (Oxime): A broad band in the region of 3200-3500 cm-1.
N-H Stretch (Sulfonamide): Two distinct bands for the symmetric and asymmetric stretches of the -NH2 group, typically around 3350 and 3250 cm-1. rsc.org
C=N Stretch (Oxime): A sharp band around 1650-1680 cm-1.
S=O Stretch (Sulfonamide): Strong, characteristic asymmetric and symmetric stretching bands located near 1350-1330 cm-1 and 1170-1150 cm-1, respectively. rsc.orgjst.go.jpsci-hub.se
Aromatic C=C and C-H Stretches: Multiple sharp bands between 1450-1600 cm-1 (C=C) and above 3000 cm-1 (C-H).
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm-1) | Intensity |
| Oxime (-N-OH) | O-H stretch | 3200-3500 | Broad |
| Sulfonamide (-SO2NH2) | N-H asymmetric stretch | ~3350 | Medium |
| Sulfonamide (-SO2NH2) | N-H symmetric stretch | ~3250 | Medium |
| Oxime (>C=N-) | C=N stretch | 1650-1680 | Medium |
| Aromatic Ring | C=C stretch | 1450-1600 | Variable |
| Sulfonamide (-SO2NH2) | S=O asymmetric stretch | 1350-1330 | Strong |
| Sulfonamide (-SO2NH2) | S=O symmetric stretch | 1170-1150 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C13H10N2O5S2), the exact mass can be calculated. Electron ionization (EI) would likely lead to extensive fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be more likely to show the molecular ion peak ([M+H]+ or [M-H]-). Predicted fragmentation pathways would involve the loss of SO2, NH2, and cleavage of the oxime group, consistent with patterns observed for other fluorene derivatives and sulfonamides. researchgate.net
Chromatographic Purity Assessment and Quantification Techniques (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantification in various matrices.
A typical analytical method would involve reversed-phase HPLC. Due to the polar sulfonamide groups and the nonpolar fluorene core, a C18 stationary phase would be suitable. A gradient elution mobile phase, likely consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, would be employed to ensure sharp peaks and efficient separation from any impurities or starting materials. molnar-institute.comresearchgate.net
Detection can be achieved using a Diode Array Detector (DAD) or a UV-Vis detector, leveraging the strong UV absorbance of the fluorene chromophore. For higher sensitivity and selectivity, especially in complex matrices, a fluorescence detector (FLD) could be used, potentially after pre-column derivatization of the primary amine groups of the sulfonamides with a fluorogenic reagent like fluorescamine (B152294) or 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.netnih.govmdpi.com
Table 3: Representative HPLC Method Parameters
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient elution (e.g., 10% B to 90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at λmax of the fluorene system or Fluorescence (with derivatization) |
| Injection Volume | 10-20 µL |
X-ray Crystallographic Analysis and Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org While a crystal structure for this compound has not been reported, the structure of the parent compound, 9-fluorenone oxime, provides a valuable reference.
9-Fluorenone oxime crystallizes in the orthorhombic space group P212121. researchgate.netnih.gov Its molecules are essentially planar and pack in a herringbone arrangement, stabilized by O-H···N hydrogen bonds between the oxime groups of adjacent molecules, forming helical chains. researchgate.netnih.gov
For this compound, the introduction of the two sulfonamide groups would be expected to dramatically alter the crystal packing. These groups are excellent hydrogen bond donors (-NH2) and acceptors (S=O), leading to the formation of an extensive and robust three-dimensional hydrogen-bonding network. This would likely result in a higher melting point and different solubility properties compared to the parent oxime. The analysis would reveal precise bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and conformation in the solid state.
Table 4: Crystallographic Data for the Analogous Compound 9-Fluorenone Oxime
| Parameter | Value |
| Chemical Formula | C13H9NO |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 4.8009 |
| b (Å) | 12.2309 |
| c (Å) | 16.0247 |
| V (Å3) | 940.96 |
| Z | 4 |
Data sourced from Bugenhagen et al. (2014). researchgate.netnih.gov
Advanced Techniques for Confirmation of Molecular Structure and Isomerism
Beyond primary spectroscopic methods, advanced techniques are required to unambiguously confirm the complex structure and potential isomerism of this compound.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. emerypharma.comyoutube.com
COSY: Would reveal 1H-1H coupling networks, helping to assign adjacent protons on the aromatic rings.
HSQC: Correlates each proton signal with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the carbon skeleton.
HMBC: Shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the placement of the sulfonamide groups at C2 and C7 by observing correlations from H1/H3 to C2 and H6/H8 to C7. It would also confirm the attachment of the oxime group at C9.
Analysis of Isomerism: The C=N bond of the oxime group can exist as two geometric isomers (E and Z). These isomers can often be distinguished by NMR, as the chemical shifts of the aromatic protons ortho to the C9 position (H1 and H8) would be different depending on their spatial proximity to the oxime's -OH group. numberanalytics.comresearchgate.net Advanced computational modeling can be used to predict the spectra and relative energies of the two isomers to aid in experimental assignment. uv.mx
Vibrational Circular Dichroism (VCD): The fluorene scaffold itself is planar and achiral. However, if chiral derivatives were to be synthesized (for example, by introducing a chiral substituent), VCD would be a powerful tool for determining the absolute configuration in solution. wikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light and is highly sensitive to the three-dimensional arrangement of atoms. researchgate.netnih.gov By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for different enantiomers, the absolute stereochemistry can be unambiguously assigned. researchgate.netnih.gov This technique could also potentially probe the conformational preferences related to the oxime group.
Theoretical and Computational Chemistry Studies on 9 Hydroxyiminofluorene 2,7 Disulfonamide
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 9-Hydroxyiminofluorene-2,7-disulfonamide, Density Functional Theory (DFT) would be a suitable method, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p) to provide a balance between accuracy and computational cost.
These calculations would yield crucial information about the molecule's electronic structure. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map would be generated. The MEP map is particularly valuable as it visualizes the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, it is expected that the oxygen and nitrogen atoms of the sulfonamide and hydroxyimino groups would exhibit negative potential, while the hydrogen atoms of the sulfonamide groups would show positive potential.
Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 3.5 D | Indicates overall polarity of the molecule |
Molecular Modeling and Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound would be investigated through molecular modeling and conformational analysis. Techniques such as molecular mechanics, using force fields like MMFF94, or semi-empirical methods could be employed to perform a systematic search of the conformational space.
This analysis would identify the most stable conformers (lowest energy structures) of the molecule. The rotational barriers around the C-S and S-N bonds of the sulfonamide groups, as well as the orientation of the hydroxyimino group relative to the fluorene (B118485) ring, would be of particular interest. Understanding the preferred conformations is essential as the biological activity of a molecule is often dependent on its specific three-dimensional shape. The results would likely reveal several low-energy conformers that could coexist at room temperature.
Prediction of Chemical Reactivity and Reaction Pathways
Computational methods can provide significant insights into the chemical reactivity of this compound. Reactivity descriptors derived from DFT calculations, such as global and local reactivity indices (e.g., chemical potential, hardness, softness, and Fukui functions), would be calculated. These descriptors help in predicting which parts of the molecule are more susceptible to attack by electrophiles or nucleophiles.
For instance, the Fukui function analysis would pinpoint the specific atoms most likely to participate in a chemical reaction. It is anticipated that the nitrogen and oxygen atoms would be the primary sites for electrophilic attack, while the fluorene ring could be susceptible to electrophilic aromatic substitution, with the positions directed by the sulfonamide groups. The prediction of reaction pathways for potential metabolic transformations or synthetic modifications could also be explored by modeling the transition states and calculating the activation energies of hypothetical reactions.
Computational Prediction of Spectroscopic Properties
Theoretical calculations can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. This would allow for the assignment of the characteristic peaks in an experimental IR spectrum, such as the stretching vibrations of the S=O, N-H, O-H, and C=N bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when compared to experimental data, can help in the structural elucidation of the molecule.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be performed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. This would provide information about the chromophores present in the molecule and its potential color.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signals |
| IR | ~3400-3300 cm⁻¹ (N-H, O-H stretch), ~1350 & 1160 cm⁻¹ (S=O stretch), ~1650 cm⁻¹ (C=N stretch) |
| ¹H NMR | Aromatic protons (~7.5-8.5 ppm), N-H protons (~10-11 ppm), O-H proton (~11-12 ppm) |
| UV-Vis | λmax ~280-320 nm, corresponding to π → π* transitions in the aromatic system |
In Silico Screening for Potential Molecular Interactions
In silico screening methods, particularly molecular docking, would be employed to explore the potential interactions of this compound with various biological targets. Given the presence of the sulfonamide group, a well-known pharmacophore, potential targets could include enzymes such as carbonic anhydrases or dihydrofolate reductase.
Molecular docking simulations would predict the binding affinity and the preferred binding mode of the compound within the active site of a target protein. These simulations would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding. For example, the sulfonamide group could act as a hydrogen bond donor and acceptor, while the fluorene moiety could engage in π-π stacking interactions with aromatic amino acid residues in the active site. This information would be invaluable for guiding the design of more potent and selective analogs.
Structure Activity Relationship Sar Studies of 9 Hydroxyiminofluorene 2,7 Disulfonamide Analogues
Impact of N-Substitution on Biological Activity (e.g., comparison with FIN56 and other derivatives)
The biological activity of 9-Hydroxyiminofluorene-2,7-disulfonamide analogues is profoundly influenced by the nature of the substituents on the nitrogen atoms of the sulfonamide groups. While direct comparative studies between a wide range of N-substituted this compound analogues and the notable ferroptosis inducer, FIN56, are not extensively detailed in publicly available literature, insights can be gleaned from the broader context of related compounds.
FIN56, a known inducer of ferroptosis, is characterized by its distinct N-substituents. The potency of FIN56 highlights the importance of the groups attached to the core scaffold. For this compound, modifications at the N-positions of the disulfonamide groups can alter lipophilicity, hydrogen bonding capacity, and steric hindrance, all of which are critical for target engagement and cellular uptake. For instance, the introduction of small alkyl or aryl groups can modulate the compound's interaction with its biological targets.
| Compound/Analogue | N-Substitution Pattern | Reported Biological Activity/Significance |
| This compound | Unsubstituted (-NH2) | Parent compound, potential for various biological activities. |
| FIN56 | Specific N-substituted pattern | Potent inducer of ferroptosis. |
| N,N'-dialkyl-9-hydroxyiminofluorene-2,7-disulfonamide | Alkyl groups | Altered lipophilicity and potential for modified target interaction. |
| N,N'-diaryl-9-hydroxyiminofluorene-2,7-disulfonamide | Aryl groups | Introduction of aromatic interactions, potentially altering binding affinity. |
Role of the Hydroxyimino Group in Biological and Chemical Functions
The hydroxyimino group (=N-OH), also known as an oxime, at the 9-position of the fluorene (B118485) core is a key functional group that significantly contributes to the molecule's biological and chemical properties. This group can participate in various interactions that are crucial for the compound's mechanism of action.
Biological Functions:
Hydrogen Bonding: The hydroxyl group of the oxime can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.
Metal Chelation: The oxime moiety is known to chelate metal ions, which could be relevant if the compound's mechanism involves interaction with metalloenzymes.
Electronic Effects: The electron-withdrawing nature of the hydroxyimino group can influence the electronic distribution of the fluorene ring system, potentially modulating its reactivity and interaction with biological macromolecules.
Chemical Functions:
Stereoisomerism: The C=N double bond of the oxime can exist as (E) and (Z) isomers, which may exhibit different biological activities due to their distinct three-dimensional arrangements.
Reactivity: The hydroxyimino group can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of analogues.
Influence of Fluorene Core Substitutions on Activity Profiles
For example, the introduction of electron-donating or electron-withdrawing groups can influence the pKa of the sulfonamide and hydroxyimino groups, thereby affecting their ionization state at physiological pH and their ability to interact with biological targets. Bulky substituents could introduce steric hindrance, which might either enhance selectivity for a specific target or reduce activity by preventing binding.
| Position of Substitution on Fluorene Core | Type of Substituent | Potential Impact on Activity |
| 1, 3, 4, 5, 6, 8 | Electron-donating (e.g., -CH3, -OCH3) | May enhance or decrease activity by altering electronic properties. |
| 1, 3, 4, 5, 6, 8 | Electron-withdrawing (e.g., -Cl, -NO2) | Can modulate pKa and reactivity, potentially leading to altered target interactions. |
| Any available position | Bulky groups (e.g., -t-butyl) | May introduce steric hindrance, affecting binding affinity and selectivity. |
This table represents potential outcomes based on established principles of medicinal chemistry, as specific SAR data for fluorene core substitutions of this compound is limited.
Correlation of Structural Features with Specific Biological Mechanisms
The specific biological mechanism of action of this compound and its analogues is intrinsically linked to their structural features. While this compound is noted for its potential in medicinal chemistry, detailed mechanistic studies for a broad range of its derivatives are not widely reported. However, by drawing parallels with structurally related compounds like FIN56, it is plausible that some analogues may also induce ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.
Key Structural Features and Potential Mechanistic Correlations:
Hydroxyimino Group: This group's ability to chelate iron could be a crucial factor in promoting the Fenton reaction and subsequent lipid peroxidation, a hallmark of ferroptosis.
Fluorene Scaffold: The rigid, planar structure of the fluorene core provides a specific three-dimensional framework that can facilitate binding to target proteins. Substitutions on the core can modulate this interaction.
Further research, including quantitative structure-activity relationship (QSAR) studies, would be invaluable in establishing a more definitive correlation between the structural features of this compound analogues and their specific biological mechanisms.
Mechanistic Investigations of Biological Interactions of 9 Hydroxyiminofluorene 2,7 Disulfonamide and Its Derivatives
Role as a Functional Parent Compound in Inducing Cellular Responses
9-Hydroxyiminofluorene-2,7-disulfonamide is a chemical entity characterized by a fluorene (B118485) backbone with hydroxyimino and disulfonamide functional groups. ontosight.ai This unique structure provides a scaffold for the synthesis of derivatives with specific biological activities. While research on the parent compound itself is limited in publicly available literature, its significance lies in providing the core structure for the development of novel therapeutic agents. ontosight.ai The derivatization of this parent compound has led to the discovery of molecules with potent cellular effects, such as KMS99220, which has demonstrated neuroprotective properties. nih.govnih.gov The cellular responses induced by these derivatives are a direct consequence of the foundational structure provided by this compound, highlighting its importance in medicinal chemistry and drug discovery. ontosight.ai
Interactions with Enzymatic Systems and Biomolecules
The biological activity of derivatives of this compound is predicated on their interaction with specific enzymes and biomolecules. These interactions can modulate cellular signaling pathways and metabolic processes.
Modulation of Glutathione Peroxidase 4 (GPX4) Activity
Currently, there is no direct scientific evidence available in the public domain that demonstrates the modulation of Glutathione Peroxidase 4 (GPX4) activity by this compound or its known derivatives, including KMS99220.
Activation of Squalene (B77637) Synthase and Related Metabolic Pathways
There is no direct scientific evidence to suggest that this compound or its derivatives activate squalene synthase or related metabolic pathways. Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis. ebi.ac.ukdiva-portal.org While various compounds are known to inhibit this enzyme, information regarding its activation by fluorene derivatives is not present in the available literature.
Modulation of Cellular Processes (e.g., ferroptosis induction)
There is no direct evidence from the available research to indicate that this compound or its derivatives, such as KMS99220, directly induce ferroptosis. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govmdpi.com While some compounds can induce ferroptosis and are being investigated for cancer therapy, this mechanism has not been associated with this particular class of fluorene derivatives based on current scientific literature. nih.govmdpi.com
Elucidation of Signaling Pathway Interactions (e.g., AMP-activated protein kinase pathway)
A significant body of research has elucidated the interaction of a derivative of this compound, KMS99220, with the AMP-activated protein kinase (AMPK) signaling pathway. nih.govnih.govsemanticscholar.org AMPK is a crucial cellular energy sensor that plays a key role in regulating metabolism and maintaining cellular homeostasis. youtube.comptgcn.com
Studies have shown that KMS99220 can directly activate AMPK. nih.govsemanticscholar.org This activation triggers a cascade of downstream events, including the induction of heme oxygenase-1 (HO-1), which contributes to the compound's anti-inflammatory effects. nih.govnih.goven-journal.org Specifically, in microglial cells, the activation of AMPK by KMS99220 has been shown to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators. nih.gov
The activation of the AMPK pathway by KMS99220 leads to the downregulation of the NF-κB signaling pathway, a key regulator of inflammation. nih.govresearchgate.net This is achieved through the HO-1-mediated suppression of IκB phosphorylation and subsequent nuclear translocation of NF-κB. nih.gov The table below summarizes the observed effects of KMS99220 on the AMPK signaling pathway in BV2 microglial cells.
| Parameter | Effect of KMS99220 | Concentration/Time Dependence | Downstream Consequence |
|---|---|---|---|
| AMPK Activity | Increased | Concentration-dependent increase, with a 17% elevation at 10 µM. nih.gov | Initiation of the anti-inflammatory cascade. |
| AMPK Phosphorylation | Increased | Occurs within 15 minutes of exposure and is concentration-dependent. nih.gov | Activation of AMPK signaling. |
| HO-1 Expression | Increased | Observed at both mRNA and protein levels. nih.govresearchgate.net | Mediation of anti-inflammatory effects. |
| NF-κB Activation | Suppressed | Inhibition of nuclear translocation of NF-κB. nih.gov | Reduction of pro-inflammatory gene expression. |
| iNOS Expression | Suppressed | Dose-dependent suppression of LPS-induced iNOS mRNA and protein levels. nih.gov | Decreased production of nitric oxide. |
Xenobiotic Metabolism and Disposition in Biological Systems
The xenobiotic metabolism of this compound and its derivatives is anticipated to follow pathways established for its core chemical structures: fluorene and sulfonamides.
The fluorene moiety can undergo metabolism through several routes. nih.gov Common metabolic transformations include oxidation of the methylene (B1212753) bridge to form 9-fluorenol and 9-fluorenone (B1672902). nih.govcsic.es Additionally, dioxygenase enzymes can introduce hydroxyl groups onto the aromatic rings, leading to the formation of dihydrodiols and catechols, which can then undergo ring cleavage. researchgate.net The specific metabolic fate would depend on the enzymatic machinery of the organism.
Future Research Directions and Potential Applications in Chemical Biology
Rational Design and Synthesis of Advanced Derivatives with Targeted Activities
The rational design and synthesis of novel derivatives of 9-Hydroxyiminofluorene-2,7-disulfonamide offer a promising avenue for developing compounds with enhanced potency, selectivity, and novel biological activities. The fluorene (B118485) scaffold is amenable to a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.netresearchgate.net
Future synthetic strategies could focus on:
Modification of the Sulfonamide Groups: The sulfonamide moieties can be readily derivatized with a wide range of amines, leading to a library of analogues with diverse physicochemical properties. This could influence solubility, cell permeability, and interactions with biological targets.
Alteration of the Hydroxyimino Group: The oxime functionality can be modified or replaced with other functional groups to probe its role in target binding and to potentially modulate the compound's electronic properties.
Substitution on the Fluorene Core: The aromatic rings of the fluorene nucleus provide sites for further functionalization, such as the introduction of electron-donating or electron-withdrawing groups, which can fine-tune the electronic and steric properties of the molecule. nih.gov
A general synthetic approach for creating a library of derivatives could involve the initial synthesis of a key intermediate, such as 9-fluorenone-2,7-disulfonyl chloride, followed by parallel reactions with a diverse set of amines and subsequent oximation.
Table 1: Potential Synthetic Modifications of this compound
| Modification Site | Potential Reagents/Strategies | Desired Outcome |
| Sulfonamide (-SO₂NH₂) | Diverse primary and secondary amines | Modulate solubility, cell permeability, and target binding |
| Hydroxyimino (=NOH) | Alkylation, acylation, or replacement with other functional groups | Investigate the role of the oxime in biological activity |
| Fluorene Core | Electrophilic aromatic substitution (e.g., nitration, halogenation) | Fine-tune electronic properties and introduce new interaction points |
Elucidation of Novel Biological Targets and Mechanisms of Action
A critical area of future research is the identification and validation of the biological targets of this compound and its derivatives. The sulfonamide group is a well-known pharmacophore present in a variety of drugs with antibacterial, and other therapeutic properties. nih.govmsdmanuals.comwikipedia.org It is plausible that this compound could interact with enzymes such as carbonic anhydrases or dihydropteroate (B1496061) synthase, which are common targets for sulfonamide-containing drugs. wikipedia.org
Experimental approaches to identify biological targets could include:
Affinity Chromatography: Immobilizing a derivative of the compound on a solid support to capture its binding partners from cell lysates.
Chemical Proteomics: Utilizing clickable or photo-crosslinkable probes to covalently label target proteins in a cellular context.
Computational Target Prediction: Employing in silico methods to screen the compound against databases of known protein structures to predict potential binding interactions.
Once potential targets are identified, further studies will be necessary to elucidate the precise mechanism of action, including enzyme inhibition assays, biophysical binding studies (e.g., surface plasmon resonance), and cellular assays to confirm the functional consequences of target engagement.
Integration into Advanced Chemical Biology Probes for Pathway Mapping
The inherent fluorescence of the fluorene core makes this compound an attractive candidate for the development of advanced chemical biology probes. entrepreneur-cn.comelsevierpure.com Fluorene-based molecules have been successfully utilized as fluorescent probes for bioimaging, leveraging their high quantum yields and sensitivity to the local microenvironment. spiedigitallibrary.orgacs.org
Future work could focus on:
Developing Fluorescent Probes: By conjugating the core structure to recognition elements for specific biomolecules (e.g., proteins, nucleic acids), it may be possible to create probes that report on the presence or activity of these molecules within living cells.
Creating "Turn-On" Sensors: Designing derivatives where the fluorescence is quenched in the unbound state and becomes activated upon binding to a specific target, thereby providing a high signal-to-noise ratio.
Two-Photon Microscopy Applications: The photophysical properties of fluorene derivatives make them suitable for two-photon excitation microscopy, which allows for deeper tissue imaging with reduced phototoxicity. researchgate.netelsevierpure.com
These probes could be invaluable tools for mapping complex biological pathways, visualizing protein-protein interactions, and monitoring changes in the cellular environment in real-time.
Development of Methodologies for High-Throughput Screening of Analogues
To efficiently explore the chemical space around the this compound scaffold, the development of high-throughput screening (HTS) methodologies is essential. nih.gov HTS allows for the rapid screening of large compound libraries to identify "hits" with desired biological activities. thermofisher.comenamine.net
Key steps in developing an HTS campaign would include:
Assay Development: Designing a robust and miniaturized assay that can be automated to measure the biological activity of interest (e.g., enzyme inhibition, cell viability).
Library Synthesis: Utilizing combinatorial chemistry approaches to generate a large and diverse library of analogues.
Screening and Data Analysis: Performing the HTS to identify active compounds and then using computational tools to analyze the large datasets and identify structure-activity relationships.
The results from HTS can provide valuable insights for the rational design of more potent and selective compounds.
Table 2: High-Throughput Screening Workflow for this compound Analogues
| Step | Description | Key Considerations |
| 1. Library Generation | Synthesis of a diverse library of analogues with variations at the sulfonamide, hydroxyimino, and fluorene core positions. | Use of parallel synthesis techniques to efficiently create a large number of compounds. |
| 2. Assay Miniaturization | Adaptation of a biological assay to a 384- or 1536-well plate format. | Ensure the assay is robust, reproducible, and has a good signal-to-noise ratio. |
| 3. Automated Screening | Use of robotic liquid handlers and plate readers to screen the compound library. | Optimize compound concentrations and incubation times. |
| 4. Hit Identification | Identification of compounds that show significant activity in the primary screen. | Set appropriate hit criteria to minimize false positives and negatives. |
| 5. Hit Confirmation and Validation | Re-testing of primary hits and performing dose-response experiments to confirm activity and determine potency. | Use of orthogonal assays to validate the mechanism of action. |
Computational Design of Functional Analogues with Predicted Properties
Computational chemistry and molecular modeling can play a pivotal role in accelerating the discovery and optimization of functional analogues of this compound. acs.org These in silico approaches can guide the rational design of new compounds with improved properties and predict their biological activities before synthesis. chemrxiv.org
Future computational efforts could include:
Quantum Mechanical Calculations: To understand the electronic structure and predict the photophysical properties of new derivatives, aiding in the design of improved fluorescent probes.
Molecular Docking and Dynamics Simulations: To predict the binding modes of analogues to their biological targets and to estimate their binding affinities. This can help prioritize which compounds to synthesize.
Quantitative Structure-Activity Relationship (QSAR) Studies: To develop mathematical models that correlate the chemical structures of the analogues with their biological activities. These models can then be used to predict the activity of virtual compounds.
By integrating computational design with synthetic chemistry and biological testing, it will be possible to more efficiently navigate the chemical landscape and develop novel derivatives of this compound with tailored functions for a range of applications in chemical biology.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing 9-Hydroxyiminofluorene-2,7-disulfonamide purity and structural integrity?
- Methodological Answer : High-resolution techniques such as GC-MS (for volatile derivatives) and quantitative 2D NMR are critical. GC-MS provides sensitivity for detecting impurities, while 2D NMR with response factor calibration enables accurate quantification of structural features like sulfonamide groups and hydroxyimino moieties . For crystallographic validation, single-crystal X-ray diffraction (as applied to structurally similar disulfonamides) can resolve bond angles and confirm stereochemistry .
Q. How should researchers optimize synthesis protocols for this compound?
- Methodological Answer : Synthesis requires strict control of temperature (e.g., <60°C to prevent decomposition), solvent selection (polar aprotic solvents like DMSO for sulfonation steps), and reagent purity (e.g., high-purity dicyclohexylamine for sulfonamide coupling). Reaction progress should be monitored via TLC or HPLC to isolate intermediates and minimize side products .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory hazards. Avoid skin contact by employing double-layered nitrile gloves. Store the compound in airtight containers under inert gas (e.g., argon) to prevent oxidation. First-aid measures for inhalation include immediate fresh air and medical evaluation .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the role of this compound in GPX4 degradation and ferroptosis activation?
- Methodological Answer : Use GPX4 activity assays (e.g., NADPH-coupled enzymatic assays) and lipid peroxidation markers (e.g., C11-BODIPY staining). Combine with knockdown/knockout models (e.g., CRISPR-Cas9 for GPX4) to validate specificity. Dose-response studies (0.1–10 µM FIN56) in cancer cell lines (e.g., HepG2) can correlate GPX4 degradation with ferroptotic cell death .
Q. What computational strategies are effective for predicting this compound’s interactions with β-lactamase or other enzymatic targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (PDB: 3M6B for β-lactamase). Prioritize compounds with binding energies <−9 kcal/mol and validate via MD simulations to assess stability. Pharmacophore modeling can identify critical functional groups (e.g., sulfonamide motifs) for inhibitor optimization .
Q. How should contradictory data on this compound’s therapeutic efficacy in neurodegenerative models be addressed?
- Methodological Answer : Conduct meta-analysis of dose-dependent effects across models (e.g., Alzheimer’s vs. Parkinson’s). Control for variables like cellular redox status (GSH/GSSG ratios) and iron chelation (using deferoxamine). Replicate studies in primary neurons versus immortalized lines to identify context-specific mechanisms .
Q. What experimental approaches can differentiate this compound’s direct GPX4 inhibition from off-target effects in ferroptosis assays?
- Methodological Answer : Employ rescue experiments with GPX4 overexpression or ferroptosis inhibitors (e.g., ferrostatin-1). Use thermal shift assays (CETSA) to confirm direct binding to GPX4. Combine with proteomics to identify off-target proteins interacting with FIN56 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
